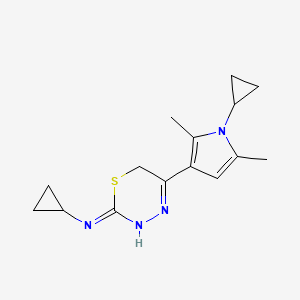![molecular formula C19H18N2O5S B7130846 Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B7130846.png)
Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate typically involves the condensation of phenacyl bromide with 4-aminobutanoic acid in the presence of a base, followed by cyclization with 1,2-benzothiazol-3-one. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of various organic compounds.
1,2-Benzothiazol-3-one: A key precursor in the synthesis of benzothiazole derivatives.
4-Aminobutanoic acid: An important building block in organic synthesis.
Uniqueness: Phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
phenacyl 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-16(14-7-2-1-3-8-14)13-26-18(23)11-6-12-20-19-15-9-4-5-10-17(15)27(24,25)21-19/h1-5,7-10H,6,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPRLBHFIHOWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7130773.png)
![5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one](/img/structure/B7130788.png)
![[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoate](/img/structure/B7130793.png)


![3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7130813.png)

![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-(3-methylphenyl)pyrazolidin-3-imine](/img/structure/B7130820.png)


![3-[2-(4-benzylpiperazin-1-yl)-5-chloropyrimidin-4-yl]-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B7130834.png)
![1,3,9,11-Tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7130838.png)

![2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7130880.png)
